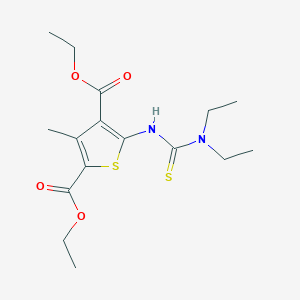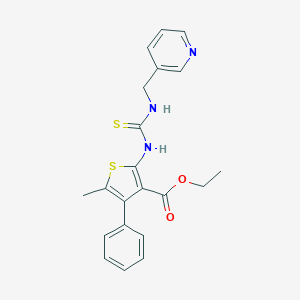![molecular formula C16H22N2O2S2 B275037 methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclopenta[b]thiophene family, which has shown promising results in various areas of research.
Mechanism of Action
The mechanism of action of methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific receptors or enzymes in the body. Further research is needed to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal activity. However, further studies are needed to determine the precise biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its complex synthesis method, which requires a high level of expertise in organic chemistry.
Future Directions
There are several future directions for research on methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the precise receptors or enzymes that this compound interacts with in the body. Another area of research is the synthesis of new derivatives of this compound that have improved biological activity. Additionally, this compound could be used as a starting material for the synthesis of new metal complexes that have potential applications in catalysis. Overall, this compound is a valuable tool for scientific research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 3-methylpiperidine-1-carbothioamide with ethyl 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in the presence of a palladium catalyst. This reaction leads to the formation of an intermediate product, which is then treated with methyl iodide to obtain the final product. The synthesis method of this compound is complex, and it requires a high level of expertise in organic chemistry.
Scientific Research Applications
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown promising results in various areas of scientific research. It has been used as a building block for the synthesis of other compounds that have potential applications in medicinal chemistry. For example, this compound has been used to synthesize cyclopenta[b]thiophene derivatives that have shown potent anti-cancer activity in vitro. Additionally, this compound has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis.
properties
Molecular Formula |
C16H22N2O2S2 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H22N2O2S2/c1-10-5-4-8-18(9-10)16(21)17-14-13(15(19)20-2)11-6-3-7-12(11)22-14/h10H,3-9H2,1-2H3,(H,17,21) |
InChI Key |
PYRLOWWIWQCMIA-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=S)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B274968.png)

![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274991.png)
![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B275003.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(methylcarbamoyl)acetamide](/img/structure/B275017.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)